Benzyl 1-acetylcyclopropane-1-carboxylate
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Overview
Description
Benzyl 1-acetylcyclopropane-1-carboxylate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 1-acetylcyclopropane-1-carboxylate typically involves the reaction of benzyl alcohol with 1-acetylcyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 1-acetylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 1-acetylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-acetylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active cyclopropane-containing moiety, which can then interact with biological targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl 1-acetylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane carboxylic acid: Lacks the benzyl and acetyl groups, making it less complex.
Benzyl cyclopropane carboxylate: Similar but without the acetyl group, affecting its reactivity and applications.
1-acetylcyclopropane-1-carboxylic acid: Lacks the benzyl group, which influences its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of the benzyl, acetyl, and cyclopropane groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl 1-acetylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSOUPICIFIVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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